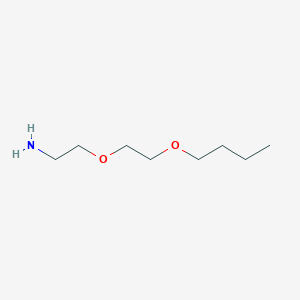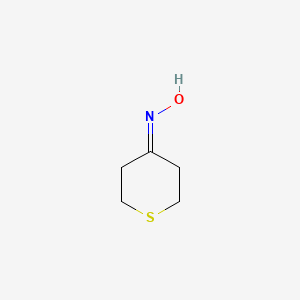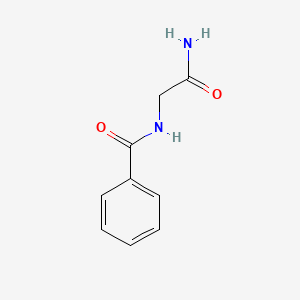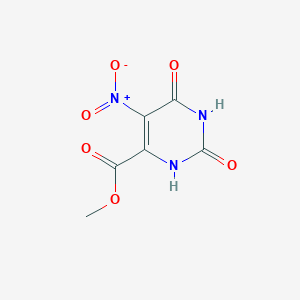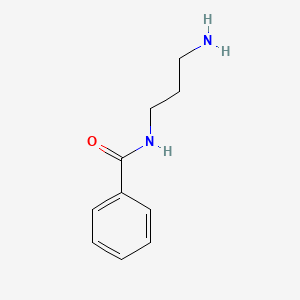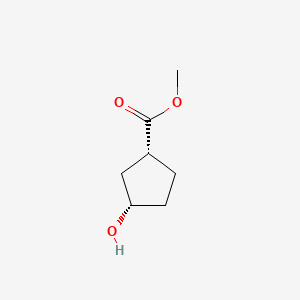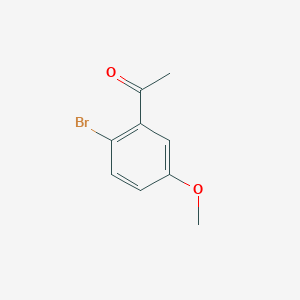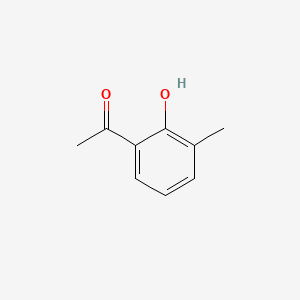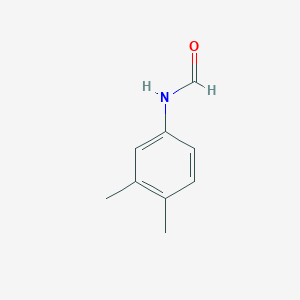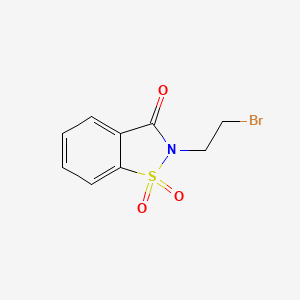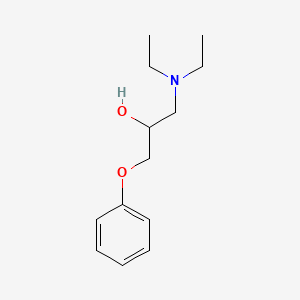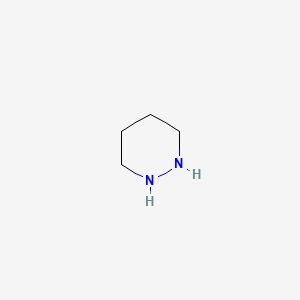
六氢吡啶
描述
Hexahydropyridazine, also known by its IUPAC name, is a chemical compound with the molecular formula C4H10N2 . It has a molecular weight of 86.14 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of hexahydropyridazine involves reactions between donor-acceptor cyclopropanes and phenylhydrazine . The reaction conditions were found for the preparative synthesis of polyfunctional hexahydropyridazin-3-ones .Molecular Structure Analysis
The InChI code for hexahydropyridazine is 1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Hexahydropyridazine has been studied in the context of glycosidase inhibitors . The reaction of azodicarboxylic acid esters with 2-methoxy- or 2-trimethylsilyloxy-1,3-butadienes resulted in a number of 1,2-bis (alkoxycarbonyl)-4-methoxy (trimethylsilyloxy)-1,2,3,6-tetrahydropyridazines .Physical And Chemical Properties Analysis
Hexahydropyridazine has a molecular weight of 86.14 . It is a pale-yellow to yellow-brown solid at room temperature .科学研究应用
Drug Discovery and Development
Hexahydropyridazine plays a significant role in the realm of pharmacology and medicinal chemistry . Its derivatives are explored for their potential in drug-target interactions due to their unique physicochemical properties . These properties include weak basicity, high dipole moment, and robust hydrogen-bonding capacity, which can be crucial in molecular recognition. The pyridazine ring, to which hexahydropyridazine is related, has been incorporated into FDA-approved drugs like relugolix, highlighting its importance in the development of new therapeutic agents .
Material Synthesis
In the field of material science , hexahydropyridazine derivatives are synthesized for their potential use in creating new materials . The reactions involving hexahydropyridazine can lead to the formation of hexahydro-4-pyridazinones, which are of interest for their chemical properties and potential applications in developing novel materials .
Organic Chemistry Studies
Hexahydropyridazine is a key compound in organic synthesis . It is used to create a variety of derivatives that can serve as building blocks for more complex molecules . These derivatives are structurally confirmed by techniques like IR, NMR, and mass spectra, and their crystal structures are analyzed through X-ray diffraction .
Chemical Research
In broader chemical research , hexahydropyridazine is utilized for its reactivity in forming phosphonic acid derivatives through hetero-Diels–Alder reactions followed by phosphonylation . This showcases its utility in synthesizing compounds with potential applications in various chemical industries.
Herbicidal Activity
Some hexahydropyridazine derivatives exhibit herbicidal activities . This makes them candidates for agricultural chemicals that could be developed into new herbicides . Their bioactivities are assessed through preliminary assays, indicating their potential in plant protection.
Energetic Materials
The pyridazine scaffold, which includes hexahydropyridazine, is investigated for the synthesis of energetic materials . These materials are of interest for their potential applications in explosives, propellants, and pyrotechnics .
Target Identification in Drug Discovery
Hexahydropyridazine’s structural features may be leveraged in target identification strategies within drug discovery processes. Its incorporation into small molecules can aid in the identification of biological targets, which is a critical step in the development of new drugs .
Catalysis
Lastly, hexahydropyridazine and its derivatives could be explored for their roles in catalysis . They may act as catalysts or intermediates in various chemical reactions, contributing to the synthesis of a wide range of chemical products .
安全和危害
The safety data sheet for hexahydropyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
作用机制
Target of Action
Hexahydropyridazine, a unique motif observed in an array of architecturally complex secondary metabolites , primarily targets voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
Hexahydropyridazine works by binding to and blocking these voltage-gated L-type calcium channels . Usually, these channels open in response to an electrical signal, or action potential . By blocking these channels, Hexahydropyridazine is able to decrease blood vessel contraction, leading to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Biochemical Pathways
The biochemical pathways affected by Hexahydropyridazine involve the modulation of voltage-gated ion channels . This modulation leads to changes in the contraction of blood vessels, affecting the overall blood pressure . The downstream effects of this action include a decrease in vascular resistance and a drop in blood pressure .
Pharmacokinetics
The compound’s ability to bind to and block voltage-gated l-type calcium channels suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Hexahydropyridazine’s action primarily involve the reduction of blood vessel contraction and the promotion of vasodilation . This results in a decrease in vascular resistance and a drop in blood pressure .
属性
IUPAC Name |
diazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFABIIOAKIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198515 | |
| Record name | 1,2-Diazinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyridazine | |
CAS RN |
505-19-1 | |
| Record name | Pyridazine, hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 505-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Diazinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of hexahydropyridazine?
A1: Hexahydropyridazine, also known as piperidazine, has the molecular formula C4H10N2 and a molecular weight of 86.14 g/mol.
Q2: What spectroscopic data is available for characterizing hexahydropyridazine derivatives?
A2: Researchers frequently use 1H NMR and 13C NMR spectroscopy to analyze the conformation and configuration of hexahydropyridazine derivatives. [, , , ] Single-crystal X-ray diffraction is also employed to determine the solid-state structures of these compounds. [, , , ] Additionally, researchers utilize techniques like ATR-FTIR spectroscopy to study the interactions of hexahydropyridazines with carbon dioxide in the context of CO2 capture. [, ]
Q3: What are the common conformations of hexahydropyridazine?
A3: Hexahydropyridazine, similar to cyclohexane, can adopt various conformations, with the chair conformation being the most stable. [, ] Substitutions on the ring can influence the preferred conformation, and studies have shown that certain derivatives prefer half-chair or twist-boat conformations. [, ]
Q4: How does the stereochemistry of substituents on the hexahydropyridazine ring affect its properties?
A4: The stereochemistry of substituents significantly impacts the properties of hexahydropyridazines. For example, the basicity of hydroxylated derivatives is influenced by the axial or equatorial orientation of the hydroxyl group relative to the nitrogen atom. [] This difference arises from variations in charge-dipole interactions. [] Additionally, stereochemistry plays a crucial role in the biological activity of hexahydropyridazine derivatives, particularly as glycosidase inhibitors. [, , ]
Q5: How are hexahydropyridazine derivatives synthesized?
A5: Several synthetic routes have been developed for hexahydropyridazine derivatives. These include:
- Cycloaddition reactions: Diels-Alder reactions between dienes and dienophiles like 1,2,4-triazoline-3,5-diones are commonly employed. [, , , ]
- Cyclization reactions: Reductive amination of appropriately protected sugar derivatives followed by cyclization is a common strategy. []
- Multicomponent reactions: Organocatalytic cascade reactions involving Michael addition, amination, and hemiaminalization have been reported. [, ]
Q6: What are the applications of hexahydropyridazine derivatives?
A6: Hexahydropyridazine derivatives exhibit a range of applications, including:
- Glycosidase inhibitors: These compounds show promise as therapeutic agents for diseases like Krabbe disease. [, , ]
- Herbicides: Certain derivatives possess potent herbicidal activity. [, ]
- Asymmetric catalysts: Chiral hexahydropyridazine-based diphosphanes have demonstrated potential as ligands in asymmetric catalysis, particularly in Tsuji-Trost allylations. []
Q7: How do hexahydropyridazine-based glycosidase inhibitors interact with their target enzymes?
A7: These inhibitors typically mimic the natural substrate's transition state, binding competitively to the enzyme's active site and preventing its catalytic activity. [, , ] The specific interactions depend on the substituents on the hexahydropyridazine ring and their stereochemistry.
Q8: What are the potential therapeutic applications of hexahydropyridazine-based glycosidase inhibitors?
A8: Research suggests potential applications in treating lysosomal storage disorders like Krabbe disease, where enzyme deficiency leads to substrate accumulation and cellular dysfunction. [, ] By inhibiting specific glycosidases, these compounds could modulate enzyme activity and potentially correct the metabolic imbalance.
Q9: Have any structure-activity relationship (SAR) studies been conducted on hexahydropyridazine derivatives?
A9: Yes, SAR studies have been critical in understanding the impact of structural modifications on the activity, potency, and selectivity of these compounds. [, , , , , ] For instance, researchers found that the presence of specific substituents and their stereochemistry can dramatically influence their potency as glycosidase inhibitors. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



